2-(4-toluidino)-1H-isoindole-1,3(2H)-dione
CAS No.: 4870-23-9
Cat. No.: VC21268272
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4870-23-9 |
|---|---|
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 2-(4-methylanilino)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9,16H,1H3 |
| Standard InChI Key | BMVWNSVTDHRZKT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | CC1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O |
Introduction
"2-(4-toluidino)-1H-isoindole-1,3(2H)-dione" is a derivative of isoindole-1,3-dione, a class of compounds known for their diverse roles in medicinal chemistry and materials science. This compound features a phthalimide core substituted with a 4-toluidino group, giving it unique chemical and biological properties. Phthalimides are widely studied due to their applications in pharmaceuticals, agrochemicals, and dyes.
Synthesis of the Compound
The synthesis of "2-(4-toluidino)-1H-isoindole-1,3(2H)-dione" typically involves the reaction of phthalic anhydride with 4-toluidine under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-toluidine reacts with the anhydride to form the phthalimide derivative.
General Reaction Scheme:
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Reactants: Phthalic anhydride + 4-toluidine
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Solvent: Ethanol or acetic acid
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Catalyst (optional): Acidic or basic catalyst to enhance reaction rate
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Reaction Conditions: Heating at moderate temperatures (80–120°C)
Applications in Medicinal Chemistry
Phthalimide derivatives like "2-(4-toluidino)-1H-isoindole-1,3(2H)-dione" are explored for their biological activities:
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Anticancer Activity:
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Isoindole derivatives are known to inhibit tumor cell growth by targeting specific enzymes or pathways.
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Studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines.
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Anti-inflammatory Properties:
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The compound's structure suggests potential cyclooxygenase (COX) inhibition, which could be valuable in treating inflammation-related diseases.
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Antimicrobial Potential:
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Aromatic amines and phthalimides are often tested for antibacterial and antifungal properties.
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Physicochemical Analysis
To confirm the identity and purity of "2-(4-toluidino)-1H-isoindole-1,3(2H)-dione," several analytical techniques are employed:
| Technique | Observation/Result |
|---|---|
| NMR Spectroscopy | Signals for aromatic protons and carbonyl carbons observed |
| Mass Spectrometry | Molecular ion peak at m/z = 252 |
| IR Spectroscopy | Characteristic peaks for carbonyl groups (~1700 cm⁻¹) |
Limitations and Future Directions
While promising, further research is needed to explore the full potential of "2-(4-toluidino)-1H-isoindole-1,3(2H)-dione":
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Toxicity Studies:
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Comprehensive in vitro and in vivo toxicity evaluations are necessary.
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Structure-Activity Relationship (SAR):
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Modifications to the toluidino group or isoindole core could enhance biological activity.
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Formulation Development:
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Solubility and stability must be optimized for pharmaceutical applications.
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